2,3,4-tri-O-acetyl-a-L-fucosyl bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is synthesized from 2,3,4-tri-O-acetyl-a-L-fucopyranose. The synthesis involves the bromination of the fucopyranose derivative using hydrogen bromide (HBr) in acetic acid (AcOH) at low temperatures . The reaction is typically carried out at 0°C to room temperature to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with adjustments for scale and efficiency. The compound is often produced in high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide primarily undergoes substitution reactions, particularly in glycosylation processes . It can also participate in click chemistry reactions, which are used to form stable and biocompatible products .
Common Reagents and Conditions:
Glycosylation Reactions: Common reagents include glycosyl acceptors such as alcohols and amines.
Click Chemistry: Reagents such as azides and alkynes are used under copper-catalyzed conditions to form triazoles.
Major Products: The major products formed from these reactions are glycosides and triazoles, which are important in the synthesis of complex carbohydrates and bioconjugates .
Scientific Research Applications
2,3,4-Tri-O-acetyl-a-L-fucosyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2,3,4-tri-O-acetyl-a-L-fucosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group is displaced by a nucleophile, typically an alcohol or amine, resulting in the formation of a glycosidic bond . This process is catalyzed by acids or metal catalysts, facilitating the transfer of the fucosyl group to the acceptor molecule .
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-6-deoxy-L-galactopyranosyl bromide: Similar in structure but differs in the position of the bromide group.
1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranos: A fluorinated derivative used as a fucosyltransferase inhibitor.
Uniqueness: 2,3,4-Tri-O-acetyl-a-L-fucosyl bromide is unique due to its high reactivity and selectivity in glycosylation reactions. Its ability to form stable glycosidic bonds makes it a valuable reagent in the synthesis of complex carbohydrates and bioconjugates .
Properties
Molecular Formula |
C12H17BrO7 |
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Molecular Weight |
353.16 g/mol |
IUPAC Name |
[(3R,4S)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5?,9-,10+,11?,12?/m1/s1 |
InChI Key |
XUZQAPSYNYIKSR-LBMIOZDYSA-N |
Isomeric SMILES |
CC1[C@H]([C@@H](C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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